
(1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide, also known as CDHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is not yet fully understood. However, it is believed that this compound exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its normal function. This results in the inhibition of various biological processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase and urease enzymes. Moreover, this compound has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of (1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide. One of the most promising areas of research is the development of new cancer therapies based on the anticancer properties of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as drug design and synthesis.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against a range of enzymes, as well as its anticancer properties, make it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesis Methods
The synthesis of (1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide involves the reaction of 4-chloro-3,5-dimethylpyrazole-1-carboxylic acid with hydroxylamine hydrochloride and N,N-dimethylformamide (DMF) under specific conditions. This reaction results in the formation of this compound as a white solid product with a high yield.
Scientific Research Applications
(1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase and urease. Moreover, this compound has been found to exhibit anticancer properties, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(11-5)4-3-7(10)12-14/h14H,3-4H2,1-2H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDDNKJONNYUNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=NO)N)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC/C(=N/O)/N)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

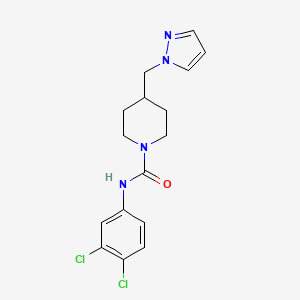
![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)
![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)
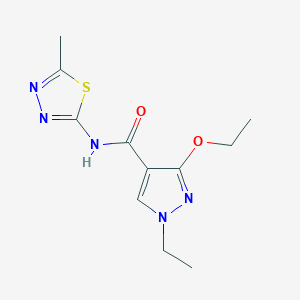
![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)
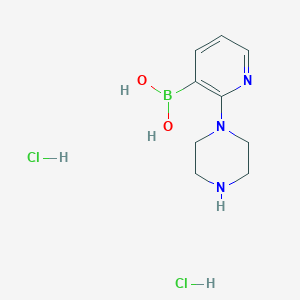
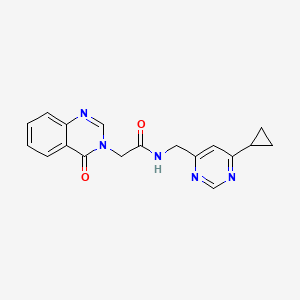
![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)

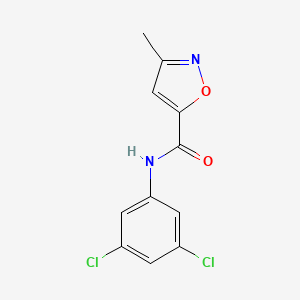
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)
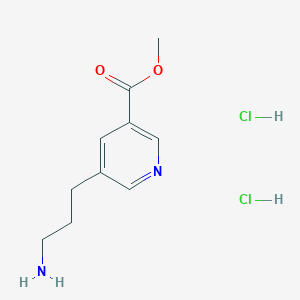
![2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2404052.png)